4-(Pyrimidin-2-yl)benzoic acid
Overview
Description
4-(Pyrimidin-2-yl)benzoic acid is an organic compound with the molecular formula C₁₁H₈N₂O₂ It consists of a benzoic acid moiety substituted with a pyrimidine ring at the para position
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .
Mode of Action
Pyrimidine derivatives, in general, are known to interact with their targets in various ways, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of 4-(Pyrimidin-2-yl)benzoic acid with its targets.
Biochemical Pathways
Pyrimidine derivatives have been reported to influence various biochemical pathways, depending on their specific structures and targets .
Result of Action
Pyrimidine derivatives have been reported to exhibit various biological activities, including antimicrobial, antiviral, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yl)benzoic acid typically involves the condensation of pyrimidine derivatives with benzoic acid or its derivatives. One common method is the reaction of 2-aminopyrimidine with 4-carboxybenzaldehyde under acidic conditions, followed by oxidation to yield the desired product. The reaction conditions often include the use of catalysts such as sodium hydroxide or ethoxide to facilitate the condensation reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrimidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine for halogenation.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
4-(Pyrimidin-2-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical syntheses.
Comparison with Similar Compounds
- 4-(Pyrimidin-5-yl)benzoic acid
- 4-(Pyrimidin-4-yl)benzoic acid
- 4-(Pyrimidin-3-yl)benzoic acid
Comparison: 4-(Pyrimidin-2-yl)benzoic acid is unique due to the position of the pyrimidine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-pyrimidin-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDAEOTYLPWXPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363853 | |
Record name | 4-(Pyrimidin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199678-12-1 | |
Record name | 4-(Pyrimidin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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